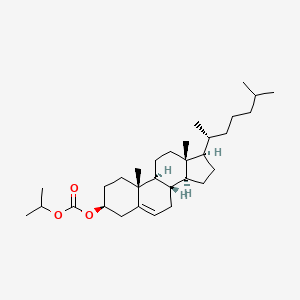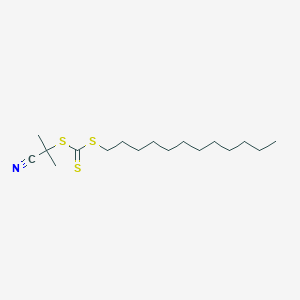
Furilazole
Descripción general
Descripción
Furilazole es un compuesto químico clasificado como un antidoto, que se utiliza en la agricultura para proteger los cultivos de los efectos fitotóxicos de los herbicidas. Los antidotos se añaden a las formulaciones herbicidas para mejorar la selectividad de los herbicidas, lo que les permite dirigirse a las malas hierbas sin dañar los cultivos. This compound es particularmente eficaz en la protección de las plantas de cereales monocotiledóneas de las lesiones por herbicidas .
Aplicaciones Científicas De Investigación
Furilazole tiene varias aplicaciones de investigación científica, particularmente en el campo de la agricultura. Se utiliza como antidoto para proteger los cultivos de las lesiones por herbicidas, lo que permite un control más eficaz de las malas hierbas . Además de sus aplicaciones agrícolas, this compound también se estudia por su destino ambiental y toxicidad, ya que puede detectarse en aguas superficiales y tiene distintos niveles de toxicidad para diferentes organismos . La investigación sobre this compound también incluye su posible uso para comprender los mecanismos de los antidotos y desarrollar nuevos antidotos con propiedades mejoradas .
Mecanismo De Acción
El mecanismo de acción de furilazole implica la mejora del metabolismo de los herbicidas en los cultivos, afectando la absorción y el transporte de los herbicidas, y la unión competitiva a los sitios diana de los herbicidas . This compound estimula los mecanismos de desintoxicación de las plantas, lo que permite a los cultivos tolerar niveles más altos de herbicidas sin sufrir efectos fitotóxicos . Esta protección selectiva se logra mediante la regulación de la expresión genética implicada en el metabolismo de los herbicidas .
Métodos De Preparación
La preparación de furilazole implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la reacción de adición nucleofílica de furfural y cianuro de trimetilsililo, seguida de reacciones adicionales para formar el producto final . Otro método implica una reacción de reflujo a alta temperatura, seguida de reposo y estratificación a bajas temperaturas para obtener this compound . Los métodos de producción industrial suelen implicar la optimización de estas reacciones para lograr altos rendimientos y pureza, al tiempo que se minimizan las reacciones secundarias .
Análisis De Reacciones Químicas
Furilazole experimenta diversas reacciones químicas, como la hidrólisis, la oxidación y la sustitución. Se sabe que experimenta hidrólisis mediada por ácidos y por bases, donde reacciona con ácido clorhídrico o hidróxido de sodio para formar diferentes productos . Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, hidróxido de sodio y otros ácidos y bases. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Furilazole se compara con otros antidotos como el benoxacor, la dicloromida y el AD-67. Si bien todos estos antidotos tienen la misma función principal de proteger los cultivos de las lesiones por herbicidas, difieren en sus estructuras químicas y propiedades . Por ejemplo, this compound tiene una capacidad de adsorción más baja en comparación con el benoxacor debido a su solubilidad moderada . La estructura molecular única de this compound contribuye a sus interacciones específicas con los herbicidas y los cultivos, lo que lo convierte en un valioso antidoto en ciertas aplicaciones agrícolas .
Compuestos similares incluyen:
- Benoxacor
- Dicloromida
- AD-67
Estos compuestos comparten funciones similares pero difieren en sus propiedades químicas y efectividad en diversos entornos agrícolas .
Propiedades
IUPAC Name |
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYBITGAAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041999 | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121776-33-8 | |
| Record name | Furilazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furilazole [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURILAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Furilazole enhances the activity of glutathione S-transferases (GSTs) in plants. [, ] These enzymes detoxify herbicides by catalyzing their conjugation with glutathione, rendering them inactive and safe for the crop.
ANone: this compound's molecular formula is C11H13Cl2NO3, and its molecular weight is 278.13 g/mol. []
ANone: While the provided abstracts don't delve into specific spectroscopic details, the synthesis of 13C‐ and 14C‐labeled this compound has been described. [] This suggests the availability of techniques like NMR and mass spectrometry for its characterization.
ANone: this compound's primary mode of action is not directly catalytic. It functions by enhancing the activity of plant enzymes (GSTs) that are themselves catalysts involved in detoxification processes. [, ]
A: Has computational chemistry been employed in this compound research?
ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable for understanding this compound's interactions with GSTs and for exploring potential structural modifications to optimize its efficacy.
ANone: Ensuring this compound's synchronized movement with the co-applied herbicide through the soil profile is crucial for its efficacy. [] Formulations using polymeric carriers have shown promise in reducing leaching compared to conventional formulations. []
ANone: Research indicates that this compound has been detected in Midwestern U.S. streams, suggesting its potential for environmental transport. [] Further research is needed to assess its long-term ecological impact fully. Additionally, studies have examined the photodegradation of this compound, revealing its breakdown into various products under UV light and in the presence of photosensitizers. []
ANone: The provided abstracts focus on this compound's role as a herbicide safener in agricultural settings. As such, information related to pharmacokinetics, pharmacodynamics, in vivo efficacy in humans or animals, resistance mechanisms in humans, toxicity profiles beyond ecotoxicology, drug delivery strategies, or biomarkers is not directly relevant to the current scope.
ANone: Studies have employed High-Resolution Mass Spectrometry (HRMS) to identify and characterize this compound and its degradation products. [] Other techniques like gas chromatography or liquid chromatography coupled with various detectors are likely utilized for its quantification in environmental and agricultural matrices.
ANone: this compound's presence has been confirmed in Midwestern U.S. streams, raising concerns about its potential ecological effects. [] While its concentrations have been below known toxicity levels, further research is crucial to evaluate long-term consequences and potential bioaccumulation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)






